molecular formula C12H5Cl5 B1359915 2,2',3,4,5-Pentachlorobiphenyl CAS No. 55312-69-1

2,2',3,4,5-Pentachlorobiphenyl

Cat. No.: B1359915
CAS No.: 55312-69-1
M. Wt: 326.4 g/mol
InChI Key: AIURIRUDHVDRFQ-UHFFFAOYSA-N
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Description

2,2',3,4,5-Pentachlorobiphenyl (CAS Number 41464-51-1) is an individual congener from the group of polychlorinated biphenyls (PCBs), which are persistent organic pollutants of anthropogenic origin entirely resulting from industrial activity . This certified reference material is supplied at a high purity, typically as a solution in isooctane, for use in scientific research . PCBs were historically manufactured for use in electrical equipment like transformers and capacitors, as well as in hydraulic systems, surface coatings, and plasticizers, but their production was banned in the United States in 1979 due to environmental and health concerns . Researchers utilize this congener and others to study their environmental fate, bioaccumulation, and mechanisms of toxicity. PCBs are classified as a Group 1 Human Carcinogen, and studies on specific congeners help elucidate their role in inducing oxidative stress and subsequent DNA damage, which is a proposed mechanism for their hepatic toxicity and carcinogenesis . Epidemiological and laboratory studies link PCB exposure to neurological deficits, and certain chiral congeners are known to interact with molecular targets like the ryanodine receptor (RyR), disrupting neuronal calcium signaling and potentially leading to adverse neurodevelopmental outcomes . This product is intended For Research Use Only. It is strictly not for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIURIRUDHVDRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074179
Record name 2,2',3,4,5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55312-69-1
Record name 2,2',3,4,5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various congeners by adjusting the reaction conditions. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned in many countries since the late 1970s .

Scientific Research Applications

Toxicological Research

Endocrine Disruption
Research has shown that 2,2',3,4,5-Pentachlorobiphenyl can interfere with endocrine functions. Studies indicate that exposure to this compound can lead to thyroid dysfunction by affecting thyroid hormone levels and disrupting normal thyroid structure. For example, Wistar rats injected with PCB 114 exhibited mitochondrial damage in thyroid tissues and altered expression of sodium/iodide symporter protein, which is crucial for thyroid hormone synthesis .

Neurotoxicity Studies
PCB 114 has been implicated in neurodevelopmental toxicity. Animal studies have demonstrated that exposure to PCBs can result in altered neurobehavioral outcomes and affect cognitive functions. For instance, a study on mouse models showed that chronic exposure to PCB 114 led to significant changes in behavior and learning capabilities .

Soil and Water Contamination Studies
Due to its persistence in the environment, PCB 114 is often monitored in soil and water samples to assess contamination levels. Its presence is an indicator of environmental pollution from industrial sources. Researchers employ various extraction and analytical techniques to quantify PCB levels in different matrices .

Bioaccumulation Research
Studies have shown that PCBs can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain. Research focusing on the bioaccumulation of PCB 114 in fish species provides insights into its ecological impact and potential risks to human health through seafood consumption .

Case Studies

  • Thyroid Dysfunction Induction
    A study investigated the effects of PCB 114 on thyroid function in rats over a period of 13 weeks. The results indicated significant alterations in serum thyroid hormone levels and mitochondrial integrity within thyroid tissues. This research underscores the potential health risks associated with PCB exposure .
  • Behavioral Impact on Rodents
    In another study assessing neurotoxic effects, mice exposed to varying doses of PCB 114 displayed significant behavioral changes compared to control groups. The findings suggest that even low-level exposure during critical developmental periods can result in long-term neurobehavioral deficits .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positions of chlorine atoms critically influence PCB properties. Key comparisons include:

Compound (IUPAC Name) CAS Number Molecular Formula Molecular Weight Chlorine Substitution Pattern Key Physicochemical Data
2,2',3,4,5-Pentachlorobiphenyl 55312-69-1 C₁₂H₅Cl₅ 326.43 g/mol 2, 2', 3, 4, 5 (adjacent on one ring) Air half-life: 3.00–3.46 days
2,2',3,4,5'-Pentachlorobiphenyl 38380-02-8 C₁₂H₅Cl₅ 326.43 g/mol 2, 2', 3, 4, 5' (non-adjacent) Air half-life: 3.03–3.46 days
2,3',4,4',5-Pentachlorobiphenyl 31508-00-6 C₁₂H₅Cl₅ 326.43 g/mol 2, 3', 4, 4', 5 (coplanar structure) Solubility: ~2.94e-05 mg/mL (20°C)
2,2',4,5,5'-Pentachlorobiphenyl 37680-73-2 C₁₂H₅Cl₅ 326.43 g/mol 2, 2', 4, 5, 5' (symmetrical) Commercial price: $101–$114 per 1 mL

Key Observations :

  • Air Half-Life : PCB-86 (3.00–3.46 days) exhibits comparable persistence to PCB-87 (2,2',3,4,5'-substituted, 3.03–3.46 days) but higher than tetrachlorobiphenyls (e.g., 2,2',5,5'-Tetrachlorobiphenyl: 3.01–3.35 days) .
  • Solubility : PCB-118 (2,3',4,4',5) has lower water solubility (~2.94e-05 mg/mL) due to its coplanar structure, enhancing bioaccumulation .
  • Commercial Availability : PCB-86 is priced higher ($114 per 1 mL) than PCB-101 (2,2',4,5,5'; $101 per 1 mL), reflecting synthesis complexity or regulatory restrictions .

Toxicity and Health Impacts

Toxicity varies with chlorine substitution:

Compound Toxicity Profile Key Health Effects
PCB-86 Moderate dioxin-like activity due to adjacent chlorines Liver damage, immunotoxicity, potential carcinogen
PCB-87 Lower coplanarity reduces dioxin-like effects Skin lesions (chloracne), reproductive toxicity
PCB-118 High toxicity (WHO TEF = 0.00003) due to non-ortho substitution Endocrine disruption, developmental defects
PCB-101 Ortho-substituted; primarily neurotoxic Behavioral changes, chronic exposure linked to anemia

Mechanistic Differences :

  • Non-Ortho vs.
  • Metabolism : PCB-86 is metabolized slowly via hepatic cytochrome P450 enzymes, leading to tissue accumulation .

Environmental Fate and Regulatory Status

Compound Environmental Persistence Regulatory Classification Detection in Biota
PCB-86 High (log Kow ~6.5) Listed under Stockholm Convention POPs Detected in fish, marine mammals
PCB-118 Very high (log Kow ~6.8) Priority pollutant in EPA guidelines Common in human serum
PCB-101 Moderate (log Kow ~6.1) Regulated in EU Water Framework Directive Found in industrial waste sites

Regulatory Notes:

  • PCB-86 and PCB-118 are monitored under the Stockholm Convention due to their persistence and toxicity .
  • PCB-101 is frequently regulated in environmental matrices (e.g., soil, water) due to its prevalence in historical PCB mixtures .

Biological Activity

2,2',3,4,5-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic compounds characterized by multiple chlorine substitutions on biphenyl structures. PCBs have been widely studied due to their persistence in the environment and potential adverse health effects. This article focuses on the biological activity of PCB 95, examining its interactions with biological systems, toxicological effects, and implications for human health.

  • Molecular Formula: C₁₂H₅Cl₅
  • Molecular Weight: Approximately 326.43 g/mol
  • Chlorine Substitutions: Located at the 2, 2', 3, 4, and 5 positions on the biphenyl backbone.

PCBs are classified as persistent organic pollutants (POPs), meaning they resist degradation and can bioaccumulate in living organisms. The specific arrangement of chlorine atoms in PCB 95 contributes to its stability and biological activity.

Mechanisms of Biological Activity

PCBs interact with various biological systems through several mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Activation:
    • PCBs can bind to AhR, a transcription factor that regulates genes involved in xenobiotic metabolism. This activation can lead to the expression of cytochrome P450 enzymes, which metabolize foreign compounds but may also disrupt normal cellular functions .
  • Endocrine Disruption:
    • Exposure to PCB 95 has been linked to alterations in hormone levels and reproductive functions. For example, studies have shown that PCB exposure can affect serum luteinizing hormone levels and reproductive tract morphology in animal models .
  • Neurodevelopmental Effects:
    • Research indicates that PCBs can impact neurodevelopment, leading to cognitive deficits and behavioral changes. Animal studies have demonstrated that exposure during critical developmental windows can result in long-lasting neurobehavioral alterations .

Toxicological Effects

The toxicological profile of PCB 95 includes various adverse health effects:

  • Reproductive Toxicity:
    • PCB exposure has been associated with reduced sperm counts and reproductive tract abnormalities in males. In females, it may disrupt endometrial physiology .
  • Developmental Defects:
    • Prenatal exposure to PCBs has been linked to developmental delays and defects in offspring. For instance, studies have shown increased risks of cryptorchidism and other reproductive anomalies associated with maternal PCB exposure .
  • Carcinogenic Potential:
    • Although direct links between PCB 95 and cancer are still being investigated, PCBs are classified as probable human carcinogens based on their structural similarities to dioxins and their ability to induce tumor formation in laboratory settings .

Case Studies

Several case studies illustrate the biological activity and health impacts of PCB 95:

  • Epidemiological Studies:
    • A study examining breast cancer risk found no significant association between PCB levels and breast cancer incidence; however, it highlighted the need for further research on specific PCB congeners .
  • Animal Models:
    • In rat studies, exposure to PCB 95 resulted in significant changes in brain morphology and function, particularly affecting regions associated with learning and memory. The study documented alterations in neuronal structure linked to behavioral deficits .

Data Table: Summary of Biological Effects

Biological EffectObserved OutcomesReference
Hormonal DisruptionAltered serum luteinizing hormone levels
Reproductive AbnormalitiesReduced sperm count; endometrial disruptions
Neurodevelopmental ImpactsCognitive deficits; behavioral changes
Developmental DefectsIncreased rates of cryptorchidism

Q & A

Basic Research Questions

Q. How is 2,2',3,4,5-Pentachlorobiphenyl identified and quantified in environmental samples?

  • Methodology :

  • High-Resolution Gas Chromatography (HRGC) paired with Mass Spectrometry (HRMS) is the gold standard for identification and quantification. The EPA Method 1668a specifies HRGC/HRMS for chlorinated biphenyls in aqueous samples, achieving detection limits as low as 76–241 pg/L for pentachlorobiphenyls .
  • Isotope Dilution Mass Spectrometry (IDMS) improves accuracy by using deuterated internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) to correct for matrix effects and recovery losses .
  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with isooctane is recommended for isolating PCBs from complex matrices .

Q. What chromatographic methods resolve 2,2',3,4,5-Pentachlorobiphenyl from co-eluting congeners?

  • GC Column Selection : Use a 60 m DB-5MS capillary column (5% phenyl, 95% dimethylpolysiloxane) to separate pentachlorobiphenyl isomers. For example, 2,2',3,4,5-Pentachlorobiphenyl (CAS 55312-69-1) elutes distinctly from 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) under optimized temperature programs .
  • Confirmatory Techniques : Pair GC with electron capture detection (ECD) and mass spectrometry (MS) to differentiate isomers via chlorine substitution patterns and molecular ion clusters (e.g., m/z 326 for C12H5Cl5) .

Advanced Research Questions

Q. How can contradictory data on environmental persistence of 2,2',3,4,5-Pentachlorobiphenyl be reconciled?

  • Key Challenges :

  • Isomer-Specific Variability : Persistence depends on chlorine substitution patterns. For example, ortho-substituted congeners like 2,2',3,4,5-Pentachlorobiphenyl degrade faster than non-ortho counterparts due to steric effects .
  • Matrix Effects : Soil organic content and microbial activity significantly influence degradation rates. Studies using Pd/Fe bimetallic particles show dechlorination efficiency varies by >30% across soil types .
    • Resolution Strategy :
  • Meta-Analysis Frameworks : Normalize data using half-life (t½) values under standardized conditions (e.g., OECD 307 guidelines).
  • Isotopic Tracers : Use deuterated analogs (e.g., 2',3',5',6'-d4-labeled congeners) to track degradation pathways in field studies .

Q. What advanced techniques optimize in situ dechlorination of 2,2',3,4,5-Pentachlorobiphenyl?

  • Bimetallic Reduction :

  • Pd/Fe Nanoparticles : Achieve >90% dechlorination in lab-scale soil systems. Optimal conditions include 0.1 wt% Pd loading, pH 6–7, and 48-hour reaction time. Sequential dechlorination produces trichlorobiphenyls as intermediates .
  • Limitations : Competitive inhibition by sulfates and nitrates requires pre-treatment with zero-valent iron (ZVI) .
    • Microbial Reductive Dechlorination :
  • Dehalococcoides spp. preferentially target para- and meta-chlorines. Co-amendment with lactate enhances activity in anaerobic sediments .

Q. What mechanistic insights explain the neurotoxic effects of 2,2',3,4,5-Pentachlorobiphenyl?

  • In Vitro Models :

  • Thyroid Hormone Disruption : 2,2',3,4,5-Pentachlorobiphenyl competes with thyroxine (T4) for transthyretin binding, reducing serum T4 levels in murine models .
  • Oxidative Stress : Exposure upregulates CYP1A1/CYP1B1 enzymes via aryl hydrocarbon receptor (AhR) activation, generating reactive oxygen species (ROS) in neuronal cells .
    • Dose-Response Analysis : EC50 values for neurotoxicity range from 0.1–10 μM, depending on cell type and exposure duration .

Methodological Tables

Analytical Method Detection Limit Key Parameters Reference
HRGC/HRMS (EPA 1668a)76–241 pg/LColumn: DB-5MS; Ion monitoring: m/z 326
GC-ECD0.8 µg/kgColumn: 60 m DB-5; Temperature: 150–300°C
Isotope Dilution MS<1% RSDInternal standard: ²H4-labeled congeners
Dechlorination Technique Efficiency Optimal Conditions Reference
Pd/Fe Nanoparticles>90%0.1 wt% Pd, pH 6–7, 48-hour reaction
Microbial Consortia50–70%Anaerobic, lactate amendment, 30°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2',3,4,5-Pentachlorobiphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.